molecular formula C26H37N5O9 B12289758 2-Isobutyramido Guanosine 2',3',5'-Tris(isobutanoate)

2-Isobutyramido Guanosine 2',3',5'-Tris(isobutanoate)

Cat. No.: B12289758
M. Wt: 563.6 g/mol
InChI Key: DDEJRIIPKABPRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) typically involves the protection of guanosine with isobutyryl groups. The reaction conditions often include the use of isobutyric anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) has several scientific research applications, including:

    Chemistry: Used as a protected guanosine derivative in nucleoside chemistry.

    Biology: Studied for its potential role in cellular processes and as a biochemical tool in proteomics research.

    Medicine: Investigated for its potential therapeutic applications in treating cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) involves its interaction with specific molecular targets and pathways. The compound can act as a protected nucleoside, participating in various biochemical reactions. Its isobutyryl groups provide stability and prevent degradation, allowing it to be used in various research applications.

Comparison with Similar Compounds

Similar Compounds

    2-Isobutyramido Guanosine 2’,3’,5’-Tris(2-methylpropanoate): A similar compound with slight variations in the protecting groups.

    N-(2-Methyl-1-oxopropyl) Guanosine 2’,3’,5’-Tris(2-methylpropanoate): Another derivative with different protecting groups.

Uniqueness

2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) is unique due to its specific isobutyryl protection, which provides stability and prevents degradation. This makes it particularly useful in proteomics research and other biochemical applications .

Properties

Molecular Formula

C26H37N5O9

Molecular Weight

563.6 g/mol

IUPAC Name

[5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C26H37N5O9/c1-11(2)20(32)29-26-28-19-16(21(33)30-26)27-10-31(19)22-18(40-25(36)14(7)8)17(39-24(35)13(5)6)15(38-22)9-37-23(34)12(3)4/h10-15,17-18,22H,9H2,1-8H3,(H2,28,29,30,32,33)

InChI Key

DDEJRIIPKABPRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Origin of Product

United States

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